Product packaging for 6-Methylthiazolo[4,5-b]pyridin-2-amine(Cat. No.:CAS No. 1378818-99-5)

6-Methylthiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2531257
CAS No.: 1378818-99-5
M. Wt: 165.21
InChI Key: PMWIHRAKOYXNGW-UHFFFAOYSA-N
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Description

6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS 1378818-99-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazolopyridine core, a privileged scaffold in the development of pharmacologically active molecules. Scientific literature indicates that thiazolopyridine derivatives are investigated as key structural motifs for various biological targets . For instance, certain thiazolylpyridine analogues have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a therapeutic target associated with neurodegenerative diseases, with IC50 values in the nanomolar range . Furthermore, the thiazolopyridine core is recognized for its potential in other therapeutic areas, underscoring its versatility in rational drug design . The synthetic utility of this compound is also well-documented. It serves as a versatile precursor for the synthesis of more complex heterocyclic systems. Researchers have efficiently utilized similar thiazolo pyridin-2-amine structures to synthesize novel Schiff base derivatives using catalysts like Ni(NO₃)₂.6H₂O at room temperature, achieving high yields . This makes this compound a valuable intermediate for constructing diverse chemical libraries for high-throughput screening. This product is provided with a minimum purity of 95% and is accompanied by full analytical characterization to ensure consistency and reliability in your experimental workflows. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3S B2531257 6-Methylthiazolo[4,5-b]pyridin-2-amine CAS No. 1378818-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWIHRAKOYXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways for Thiazolo[4,5-b]pyridine (B1357651) Formation

The construction of the fused thiazolo[4,5-b]pyridine ring system can be achieved through several synthetic strategies, often involving multicomponent reactions or domino sequences that efficiently build molecular complexity. These pathways include the formation of the 2-aminothiazole (B372263) ring followed by pyridine (B92270) annulation, intramolecular cyclization events, and elegant domino reactions.

Detailed Examination of 2-Amino Thiazolo[5,4-b]pyridine (B1319707) Formation Mechanisms

While structurally isomeric to the [4,5-b] system, the formation of the 2-aminothiazolo[5,4-b]pyridine core provides valuable mechanistic insight into thiazole (B1198619) ring construction. A common route involves the reaction of a substituted aminopyridine with a thiocyanate (B1210189) source. For instance, the synthesis of the thiazolo[5,4-b]pyridine scaffold can begin with a commercially available 3-amino-5-bromo-2-chloropyridine, which reacts with potassium thiocyanate to form the crucial aminothiazole intermediate. nih.gov

A plausible mechanism for the formation of a 2-amino-3-cyanopyridine moiety, which can be a precursor, involves a multicomponent reaction. mdpi.com An intermediate, such as 2-(thiophen-2-ylmethylene)malononitrile, is formed via the coupling of an aldehyde and malononitrile. mdpi.com This intermediate then reacts with a thiazoylethenamine, followed by intramolecular cyclization, rearrangement, and auto-oxidation to yield the final pyridine analogue. mdpi.com

Another detailed pathway involves the treatment of a 4-morpholino-3-nitropyridine derivative with potassium thiocyanate (KSCN) in acetic acid to introduce a thiocyanate group. nih.gov The subsequent reduction of the nitro group, for example with iron powder in acetic acid, leads to an in-situ intramolecular cyclization that constructs the 2-aminothiazolo[5,4-b]pyridine skeleton. nih.gov

Intramolecular Cyclization Processes

Intramolecular cyclization is a key step in many synthetic routes to thiazolo[4,5-b]pyridines, serving to close the pyridine or thiazole ring and complete the fused bicyclic system.

One strategy involves an oxidative cyclization. For example, a picolinonitrile substituted with a p-methoxybenzylthiol group can undergo oxidative cyclization with bromine to furnish the fused isothiazolo[4,5-b]pyridine system. rsc.org A proposed mechanism for a related cyclization suggests that an initial attack by bromide forms an intermediate that is susceptible to over-bromination, releasing hydrogen bromide which then catalyzes the final cyclization and product formation. rsc.org

Another approach relies on the in situ intramolecular cyclization of a functionalized acrylate. The reaction of an N-cyanothioimidate salt with methyl bromocrotonate can initially form a 3-(4-aminothiazol-5-yl)acrylate intermediate. dmed.org.ua With increased reaction time and heating, this intermediate undergoes an in situ intramolecular cyclization to yield 2-substituted thiazolo[4,5-b]pyridin-5(4H)-ones. dmed.org.ua

Starting Material Key Reagent(s) Process Product Type
5-Bromo-3-fluoropicolinonitrile derivative1. p-methoxybenzylthiol, K2CO32. Bromine (Br2)Nucleophilic substitution followed by oxidative cyclization3,6-Dibromo-isothiazolo[4,5-b]pyridine rsc.org
N-cyanothioimidate saltMethyl bromocrotonate, NaHFormation of acrylate intermediate followed by in situ intramolecular cyclization2-Substituted thiazolo[4,5-b]pyridin-5(4H)-one dmed.org.ua
4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineFe powder, Acetic AcidNitro reduction followed by one-pot intramolecular cyclization7-morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov

Sₙ2/Thorpe-Ziegler/Guareschi Domino Reactions in Thiazolopyridine Synthesis

Domino reactions offer a highly efficient method for synthesizing complex heterocyclic systems like thiazolo[4,5-b]pyridines in a single pot. A notable example is the Sₙ2/Thorpe-Ziegler/Guareschi domino reaction. sci-hub.se This combinatorial approach utilizes cyanoacetamide, heterocumulenes (such as isothiocyanates or carbon disulfide), and ethyl-4-chloroacetoacetate. sci-hub.seresearchgate.net

Reactivity Profiles of the Thiazolo[4,5-b]pyridin-2-amine Core

The thiazolo[4,5-b]pyridin-2-amine core possesses a distinct reactivity profile shaped by the electron-donating amino group and the electron-deficient pyridine ring. This allows for further functionalization through various reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a primary pathway for modifying the pyridine portion of the thiazolo[4,5-b]pyridine scaffold. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.com Attack at these positions allows the negative charge of the intermediate to be stabilized on the electronegative nitrogen atom, which is a more favorable resonance contributor. stackexchange.com

In the context of thiazolo[4,5-b]pyridines, SₙAr reactions are often performed on halogenated precursors. For example, a 3,6-dibromoisothiazolo[4,5-b]pyridine can be regioselectively functionalized at the 3-position by reaction with various nitrogen-based nucleophiles, such as primary, secondary, and tertiary amines, to yield 3-amino substituted products. rsc.org This highlights the ability to introduce diverse substituents onto the core structure. Catalytic methods using transition metals like ruthenium(II) have also been developed to enable SₙAr reactions on aminopyridines, which are typically challenging substrates due to the electron-donating amino group. thieme-connect.de

Substrate Nucleophile Position of Substitution Product
3,6-Dibromoisothiazolo[4,5-b]pyridineVarious N-nucleophiles (amines)C-33-Amino-6-bromoisothiazolo[4,5-b]pyridine derivatives rsc.org
2-Aminopyridines (general)Amines (e.g., n-hexylamine)C-2 (amino group is displaced)Substituted Pyridylamines thieme-connect.de

Knoevenagel Condensation and Olefin Formation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used to create α,β-unsaturated systems. wikipedia.org It involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.org

The thiazolo[4,5-b]pyridine nucleus can participate in or be synthesized via pathways involving this reaction. The methyl group in a 2-methyl-thiazolo[4,5-b]pyrazine (a closely related, electron-deficient heterocycle) is sufficiently activated to undergo Knoevenagel condensation with various aldehydes in the presence of piperidine and acetic acid, leading to the formation of olefinic products. jst.go.jpnih.gov This suggests that a methyl group at the C2 or C7 position of the 6-methylthiazolo[4,5-b]pyridine core could similarly react.

Furthermore, thiazolo[4,5-b]pyridines themselves can be synthesized through a sequence initiated by a Knoevenagel condensation. The reaction of a thiazolidinone with an aldehyde can form an α,β-unsaturated ketone intermediate, which then participates in a Michael addition and subsequent cyclization-elimination cascade to build the fused pyridine ring. dmed.org.ua The synthesized thiazolo[4,5-b]pyridines can also be used as starting materials in subsequent domino reactions that begin with a Knoevenagel condensation step to build even more complex heterocyclic systems, such as pyrano[2,3-d]thiazolo[4,5-b]pyridines. sci-hub.seresearchgate.net

Reactant 1 (Active Methylene (B1212753)/Methyl) Reactant 2 (Carbonyl) Key Conditions Product Type
2-Methyl-thiazolo[4,5-b]pyrazineAromatic AldehydesPiperidine, Acetic Acid2-Styryl-thiazolo[4,5-b]pyrazine jst.go.jp
ThiazolidinoneAromatic Aldehydes-α,β-Unsaturated ketone intermediate dmed.org.ua
Thiazolo[4,5-b]pyridine derivativeAldehydes, Malononitrile-Pyrano[2,3-d]thiazolo[4,5-b]pyridines sci-hub.se

Oxidation Reactions at the Sulfur Atom

The sulfur atom within the thiazole ring of 6-Methylthiazolo[4,5-b]pyridin-2-amine is susceptible to oxidation, a common transformation for nitrogen-containing heterocycles. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from similar compounds. Peroxydisulfate oxidation, often catalyzed by metal–phthalocyanine complexes (PcM), is a known method for such transformations. These catalysts, featuring a planar, cyclic structure with a developed π-conjugation system, facilitate the reaction by making the central metal ion available for coordination with reactants, thereby lowering the activation energy.

The oxidation process typically involves the polarization of peroxydisulfate ions by the catalyst, enabling an attack on the substrate molecule. For related nitrogen-containing heterocycles like 6-methyluracil and pyridine, oxidation with ammonium peroxydisulfate (APS) in an alkaline medium has been shown to yield sulfated derivatives. The use of catalysts like cobalt phthalocyanine (PcCo) can significantly reduce reaction times and increase yields. For instance, in the oxidation of pyridine, only the monohydroxylation product was isolated, even with an excess of APS, indicating a deactivating effect of the introduced group on the aromatic ring. This suggests that the oxidation of the sulfur atom in the thiazolo[4,5-b]pyridine core would likely lead to the formation of the corresponding sulfoxide and, under stronger conditions, the sulfone.

Table 1: General Conditions for Oxidation of N-Heterocycles

Reactant ClassOxidizing AgentCatalyst (Example)Solvent/MediumTypical Products
N-HeterocyclesAmmonium Peroxydisulfate (APS)Metal-Phthalocyanines (e.g., PcCo)Aqueous NaOHSulfated derivatives / Hydroxylated products
ThiazolesPeroxy acids (e.g., m-CPBA)NoneChlorinated solvents (e.g., CH₂Cl₂)Thiazole N-oxides, Sulfoxides

Deamination Processes (e.g., Diazotization-Elimination)

The primary amino group at the C-2 position of this compound allows for deamination through diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org The reaction converts the primary aromatic amine into a diazonium salt. organic-chemistry.org

The mechanism of diazotization begins with the formation of the nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrous acid in an acidic medium. This agent then reacts with the nucleophilic amino group to form a nitrosamine, which, after protonation and loss of water, yields the diazonium ion (-N₂⁺).

These heterocyclic diazonium salts are valuable synthetic intermediates. organic-chemistry.orgacs.org They are often unstable and can readily undergo elimination of nitrogen gas (N₂), a highly stable leaving group, to form a cation. This cation can then be trapped by various nucleophiles. For example, in the presence of halide ions, this process can lead to the synthesis of 2-halo-6-methylthiazolo[4,5-b]pyridines, which are themselves important precursors for further functionalization, such as in palladium-catalyzed coupling reactions. The coupling of diazonium salts with other aromatic compounds can also be used to form azo compounds. nih.govresearchgate.net

Table 2: Diazotization Reaction Parameters

StepReagentsConditionsIntermediate/Product
DiazotizationNaNO₂, Strong Acid (e.g., HCl, H₂SO₄)Low temperature (0-5 °C)Diazonium Salt
Nucleophilic SubstitutionCopper(I) Halides (Sandmeyer Reaction)HeatHalogenated derivative
Azo CouplingActivated Aromatic CompoundMildly acidic or alkalineAzo compound

Palladium-Catalyzed Coupling Reactions (e.g., Carbonylation, Buchwald Coupling)

The this compound scaffold and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for constructing C-N bonds. wikipedia.orglibretexts.org While the parent compound has a primary amine, its halogenated derivatives (accessible via diazotization) are key substrates. The Buchwald-Hartwig amination facilitates the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. acsgcipr.org The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The choice of ligand, often a bulky, electron-rich phosphine like Xantphos or Brettphos, is crucial for the reaction's success, influencing both the rate and scope of the transformation. libretexts.orgresearchgate.net This methodology allows for the synthesis of a wide array of substituted aminothiazolopyridines. researchgate.net

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 building block. nih.gov Starting from a halogenated derivative of 6-methylthiazolo[4,5-b]pyridine, aminocarbonylation can be employed to synthesize carboxamides. The reaction involves the oxidative addition of the palladium catalyst to the aryl halide, followed by CO insertion into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reaction with an amine leads to the formation of the corresponding amide. nih.gov Reaction conditions, such as CO pressure and the choice of ligand, can influence the selectivity of the reaction, sometimes leading to double carbonylation products like α-ketoamides. For instance, using monodentate phosphine ligands under high CO pressure often favors the formation of 2-ketocarboxamides, while bidentate ligands like XantPhos under atmospheric pressure can selectively produce simple amides. nih.gov

Table 3: Palladium-Catalyzed Coupling Reaction Overview

Reaction TypeSubstrateCoupling PartnerCatalyst/Ligand (Examples)Base (Example)Typical Product
Buchwald-Hartwig Amination2-Halo-6-methylthiazolo[4,5-b]pyridinePrimary/Secondary AminePd(OAc)₂ / Xantphos, Pd₂(dba)₃ / BINAPNaOt-Bu, K₃PO₄2-Amino-substituted derivative
Aminocarbonylation2-Halo-6-methylthiazolo[4,5-b]pyridineAmine, Carbon MonoxidePd(OAc)₂ / PPh₃, PdCl₂(dppf)Et₃NCarboxamide or α-Ketoamide

Derivatization Strategies and Analogue Synthesis

Functionalization of the Thiazolo[4,5-b]pyridine (B1357651) Ring System

The thiazolo[4,5-b]pyridine core is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at several positions. These modifications are instrumental in fine-tuning the physicochemical and biological properties of the parent compound.

Introduction of Substituents at the Amino Group (N-derivatization)

The primary amino group at the 2-position of the 6-Methylthiazolo[4,5-b]pyridin-2-amine scaffold serves as a key handle for N-derivatization. Acylation is a common strategy to introduce a variety of substituents. For instance, the acylation of the imino group of condensed thiazole (B1198619) ring systems has been successfully demonstrated. researchgate.net This suggests that the 2-amino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides.

Another approach to N-derivatization involves the synthesis of N-amino pyridinium (B92312) salts, which represents a distinct class of functionalized compounds. nih.gov Furthermore, the synthesis of N'-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl] carboxylic acid hydrazides highlights the potential for more complex N-acylations, where a carboxylic acid hydrazide moiety is introduced, providing a platform for further modifications. researchgate.net

Modification at Pyridine (B92270) Ring Positions (e.g., C3, C5, C6)

Functionalization of the pyridine ring at the C3, C5, and C6 positions offers another layer of structural diversity. Research on fused thiazolo[4,5-b]pyridin-2-ones has shown that modifications at the N3, C5, and C6 positions of the core structure are feasible and can lead to compounds with desirable pharmacological profiles. researchgate.net The synthesis of 5,6,7-trisubstituted thiazolo[4,5-b]pyridines has been achieved through a three-component condensation reaction, demonstrating the accessibility of these positions for substitution. dmed.org.ua

Modern cross-coupling reactions, such as the Suzuki coupling, have been employed for the regioselective synthesis of C-2-substituted imidazo[4,5-b]pyridine analogues, a scaffold closely related to thiazolo[4,5-b]pyridines. researchgate.net This suggests that similar palladium-catalyzed cross-coupling reactions could be effectively utilized to introduce aryl and heteroaryl substituents at halogenated positions of the this compound core.

Alkylation, Cyanethylation, Hydrolysis, and Acylation Reactions for Diversification

A range of chemical reactions, including alkylation, cyanoethylation, hydrolysis, and acylation, can be employed to diversify the thiazolo[4,5-b]pyridine scaffold. Alkylation and acylation reactions are particularly useful for modifying the N3 position of the thiazolo[4,5-b]pyridine-2-one core. derpharmachemica.comresearchgate.net These reactions allow for the introduction of various alkyl and acyl groups, leading to a library of derivatives.

Cyanoethylation, a specific type of Michael addition, can also be utilized for functionalization. The Knoevenagel condensation of the active methylene (B1212753) group in a thiazolidine (B150603) ring attached to the thiazolo[4,5-b]pyridine core provides another route for introducing diverse substituents. derpharmachemica.comresearchgate.net Subsequent hydrolysis of ester or nitrile functionalities can yield carboxylic acids, which can then be further derivatized.

Synthesis of Carboxylic Acid Derivatives and Esters

The introduction of carboxylic acid and ester functionalities onto the thiazolo[4,5-b]pyridine scaffold has been a subject of synthetic exploration. For example, 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids have been synthesized, demonstrating that the C5 position is a viable site for introducing a carboxyl group. dmed.org.ua Furthermore, the synthesis of 2-(dialkylamino)thiazolo[4,5-b]pyridine-7-carboxylic acids has also been reported, indicating that the C7 position can also be functionalized with a carboxylic acid moiety. researchgate.net These carboxylic acid derivatives can be further converted to a variety of esters through standard esterification procedures, expanding the chemical space of this class of compounds.

Introduction of Halogen, Alkyl, Aryl, and Heteroaryl Groups

The introduction of a diverse range of substituents, including halogens, alkyl, aryl, and heteroaryl groups, is crucial for developing a comprehensive understanding of the structure-activity relationship of thiazolo[4,5-b]pyridine derivatives. The synthesis of 6-bromo-2-methylthiazolo[4,5-b]pyridine (B12848824) has been documented, providing a key intermediate for further functionalization. evitachem.com

A traceless solid-phase synthesis methodology has been developed for the preparation of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives, which allows for the systematic introduction of various R-groups at these positions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl and heteroaryl groups onto the heterocyclic core. organic-chemistry.org These methods have been successfully applied to the synthesis of aryl- and heteroaryl-substituted imidazo[4,5-b]pyridines and are expected to be equally effective for the thiazolo[4,5-b]pyridine scaffold. researchgate.net

Synthesis of Structurally Related Thiazolopyridine Scaffolds

The synthesis of structurally related thiazolopyridine scaffolds and other fused heterocyclic systems provides valuable insights into the chemical space surrounding the this compound core. These related scaffolds often exhibit unique properties and offer alternative templates for drug discovery and materials science.

One such related scaffold is the thiazolo[3,2-a]pyridine system. A variety of synthetic methods have been developed for the preparation of these derivatives, including multi-component cascade reactions that allow for the efficient construction of highly functionalized molecules. rsc.orgresearchgate.netnih.gov These reactions often proceed in a green and chemoselective manner, highlighting the efficiency of modern synthetic strategies. nih.gov

Another important class of related compounds is the thiopyrano[2,3-d]thiazoles. These can be synthesized through hetero-Diels-Alder reactions, leading to fused heterocyclic systems with interesting biological activities. nih.govtandfonline.comnih.gov The synthesis of these compounds often involves the combination of a thiazolidinone moiety with a dienophile, resulting in a rigid, fused system. nih.gov

The following table summarizes some of the key structurally related thiazolopyridine scaffolds and their methods of synthesis.

Scaffold NameGeneral StructureMethod of Synthesis
Thiazolo[3,2-a]pyridineMulti-component cascade reactions
Thiopyrano[2,3-d]thiazoleHetero-Diels-Alder reactions

Thiazolo[4,5-d]pyridine Derivatives

The synthesis of Thiazolo[4,5-d]pyridine derivatives has been achieved through the reaction of 2-aminothiazol-4(5H)-iminium salts with various 1,3-CCC-dielectrophiles. This method allows for the creation of a diverse set of compounds within this structural class. researchgate.net The specific reagents and conditions used in these reactions lead to the formation of the fused pyridine ring onto the thiazole core, resulting in the Thiazolo[4,5-d]pyridine scaffold. researchgate.net

Isothiazolo[4,5-b]pyridine Derivatives

The synthesis of Isothiazolo[4,5-b]pyridine derivatives has been explored through multiple synthetic routes. One approach involves the cleavage of the N–O bond in isoxazolopyridine-4-thiols, which yields hydroxy derivatives that serve as key intermediates. researchgate.net These intermediates can then be converted to functionalized Isothiazolo[4,5-b]pyridines. researchgate.net

Another strategy focuses on the regioselective introduction of various groups at the 3-position of the isothiazolo[4,5-b]pyridine scaffold. rsc.org This has been demonstrated through the nucleophilic aromatic substitution of 3,6-dibromoisothiazolo[4,5-b]pyridine with different N-nucleophiles. The reactions with secondary and tertiary amines have been shown to proceed smoothly with high yields. rsc.org This scaffold is noted as being less explored in medicinal chemistry compared to other privileged structures. rsc.org Research in this area has been driven by the goal of evaluating these compounds for their affinity for targets such as cyclin G-associated kinase (GAK). rsc.org

Table 1: Synthesis of 3-Substituted Isothiazolo[4,5-b]pyridine Derivatives This table is interactive. You can sort and filter the data.

Starting Material Reagent (N-nucleophile) Product Yield (%)
3,6-dibromoisothiazolo[4,5-b]pyridine Amino-nucleophile 3-amino congener 62
3,6-dibromoisothiazolo[4,5-b]pyridine Secondary amine Secondary amine derivative 80
3,6-dibromoisothiazolo[4,5-b]pyridine Tertiary amine Tertiary amine derivative 92-97

Thiazolo[5,4-b]pyridine (B1319707) Derivatives

Thiazolo[5,4-b]pyridine derivatives have been the subject of extensive synthetic efforts, leading to the development of novel compounds with potential therapeutic applications. nih.govnih.gov One prominent synthetic route begins with a commercially available aminobromochloropyridine, which is converted to an aminothiazole. nih.govresearchgate.net Subsequent steps involve Boc protection, a Suzuki cross-coupling reaction to introduce an aryl group, reduction of a nitro group, and finally, amide or urea (B33335) formation followed by deprotection to yield the target derivatives. nih.govresearchgate.net This strategy has been successfully employed to create a library of 31 novel Thiazolo[5,4-b]pyridine derivatives for structure-activity relationship (SAR) studies, particularly as c-KIT inhibitors designed to overcome drug resistance. nih.gov

Another area of focus has been the synthesis of these derivatives as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov A seven-step synthesis has been developed to produce 2-pyridyl, 4-morpholinyl substituted Thiazolo[5,4-b]pyridine analogues. The SAR studies of these compounds revealed that a sulfonamide functional group and a pyridyl unit attached to the core scaffold are crucial for potent PI3Kα inhibitory activity. nih.gov

Furthermore, a multi-step synthetic pathway, also incorporating a Suzuki cross-coupling reaction, has been utilized to rationally design and synthesize a series of 45 substituted Thiazolo[5,4-b]pyridine analogues as potential EGFR-TK inhibitors for non-small cell lung cancer. nih.gov

Table 2: Selected Thiazolo[5,4-b]pyridine Derivatives and Their Investigated Activity This table is interactive. You can sort and filter the data.

Derivative Synthetic Approach Highlight Investigated Target Research Finding
6r Suzuki cross-coupling c-KIT V560G/D816V double mutant Potent enzymatic inhibitory and anti-proliferative activities. nih.gov
10k Suzuki cross-coupling EGFR-TK Potent anticancer activity against HCC827, NCI-H1975, and A-549 cell lines. nih.gov
19a 7-step synthesis from commercial materials PI3Kα, PI3Kγ, PI3Kδ Nanomolar IC50 value against PI3Kα. nih.gov
19b, 19c 7-step synthesis from commercial materials PI3Kα Potent inhibitory activity with nanomolar IC50 values. nih.gov

Table of Compounds

Compound Name
This compound
Thiazolo[4,5-d]pyridine
Isothiazolo[4,5-b]pyridine
Thiazolo[5,4-b]pyridine
3-amino-5-bromo-2-chloropyridine
2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester
Imatinib
Sunitinib
3,6-dibromoisothiazolo[4,5-b]pyridine
N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k)
Osimertinib
2-chloro-4-florophenyl sulfonamide (19b)

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and dynamics.

Proton NMR (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would be instrumental in identifying the number and environment of hydrogen atoms in 6-Methylthiazolo[4,5-b]pyridin-2-amine. The expected spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the amine protons. The chemical shifts (δ) would indicate their electronic environment, and spin-spin coupling patterns would reveal connectivity between adjacent protons. However, no published experimental ¹H NMR data with detailed assignments for this specific compound could be located.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, or part of a heterocycle). This analysis is crucial for confirming the carbon skeleton, but specific experimental ¹³C NMR chemical shift data for this compound are not available in the reviewed literature.

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. If fluorinated derivatives of this compound were synthesized, ¹⁹F NMR would be essential for confirming the presence and location of fluorine atoms. The chemical shifts and coupling constants (J-coupling) with neighboring protons or carbons would provide invaluable structural information. No studies detailing the synthesis or ¹⁹F NMR analysis of fluorinated derivatives of this specific compound were found.

Two-Dimensional NMR Techniques (e.g., NOESY, HMQC) for Regiochemistry and Connectivity

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are powerful tools for establishing spatial relationships and direct one-bond correlations between protons and carbons. These experiments would be critical for confirming the regiochemistry of the fused ring system and unambiguously assigning all proton and carbon signals. For instance, NOESY could confirm the proximity of the methyl group protons to one of the pyridine ring protons, while HMQC would directly link each proton to its attached carbon. Detailed 2D NMR studies on this compound have not been reported in the available literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₇N₃S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. While databases provide a calculated monoisotopic mass, experimental HRMS data from a peer-reviewed source is not available to be presented here.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions in the gas phase. For this compound, with a molecular formula of C₇H₇N₃S, ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The detection of this ion allows for the confirmation of the compound's molar mass.

In addition to the protonated molecule, other adducts, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed, arising from trace amounts of salts present in the solvent or on glassware. The predicted m/z values for various adducts of this compound provide a reference for experimental data interpretation. uni.lu

Table 1: Predicted ESI-MS Data for this compound Adducts uni.lu

Adduct IonPredicted m/z
[M+H]⁺166.04335
[M+Na]⁺188.02529
[M+K]⁺203.99923
[M+NH₄]⁺183.06989
[M-H]⁻164.02879

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. masterorganicchemistry.com It works by measuring the absorption of infrared radiation by the sample material at different frequencies, which correspond to the vibrations of specific chemical bonds. masterorganicchemistry.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, methyl, and fused aromatic ring structures.

The primary amine (-NH₂) group typically shows two distinct absorption bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-H bonds of the methyl group and the aromatic pyridine ring would produce absorption bands in the 2850-3100 cm⁻¹ region. Furthermore, characteristic peaks for C=N and C=C stretching vibrations within the fused heterocyclic ring system are expected in the 1500-1650 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (Methyl)Stretch2850 - 3000
Aromatic C=N / C=CStretch1500 - 1650
Amine (N-H)Bend1550 - 1650

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure that determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. nih.gov This technique provides the empirical formula of the substance, and when combined with molecular weight data from mass spectrometry, it can confirm the molecular formula. For newly synthesized compounds like this compound, elemental analysis is crucial for verifying that the final product has the correct atomic composition. nih.govresearchgate.net

The experimentally determined percentages of C, H, N, and S are compared against the theoretical values calculated from the compound's molecular formula, C₇H₇N₃S. uni.lu A close correlation between the found and calculated values, typically within ±0.4%, confirms the purity and elemental composition of the sample.

Table 3: Theoretical Elemental Composition of this compound (C₇H₇N₃S)

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011784.07750.88
Hydrogen (H)1.00877.0564.27
Nitrogen (N)14.007342.02125.43
Sulfur (S)32.06132.0619.41
Total--165.214100.00

Computational Chemistry Applications in Thiazolo 4,5 B Pyridin 2 Amine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein or enzyme. For derivatives of the thiazolo[4,5-b]pyridine (B1357651) core, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis of their activity.

Molecular docking simulations have been successfully employed to predict how thiazolo[4,5-b]pyridine derivatives orient themselves within the binding pockets of various biological targets. These predictions are crucial for structure-based drug design. For instance, studies on related thiazolo[4,5-b]pyridin-5-ones have predicted their binding to enzymes like the bacterial cell wall synthesis enzyme MurB and the fungal enzyme 14a-lanosterol demethylase. researchgate.net Similarly, other research has used docking to investigate the binding of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives to the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.net These studies help to identify the most probable and energetically favorable conformations of the ligand within the target's active site, providing a static model of the interaction.

Table 1: Predicted Binding Modes of Thiazolo[4,5-b]pyridine Derivatives

Compound Scaffold Biological Target Predicted Binding Location Key Finding
Thiazolo[4,5-b]pyridin-5-ones E. coli MurB Enzyme Active Site Inhibition of this enzyme is a putative mechanism for antibacterial activity. researchgate.net
Thiazolo[4,5-b]pyridin-5-ones 14a-lanosterol demethylase Active Site Inhibition of this enzyme is a likely mechanism for antifungal activity. researchgate.net
5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one Cyclooxygenase-2 (COX-2) Active Site The docked compound shows a similar binding pose to known inhibitors like mefenamic acid. researchgate.net

Beyond predicting the binding pose, molecular docking provides detailed information about the specific non-covalent interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are critical for the stability of the ligand-protein complex. For the thiazolo[4,5-b]pyridine scaffold, docking studies have elucidated key amino acid residues that are essential for binding. For example, in the docking of derivatives into the COX-2 active site, specific hydrogen bonds and hydrophobic contacts with residues lining the catalytic pocket were identified as being crucial for inhibitory activity. researchgate.net This level of detail allows chemists to design modifications to the core structure to enhance binding affinity and selectivity for the target protein.

Table 2: Ligand-Protein Interactions for a Thiazolo[4,5-b]pyridine Derivative with COX-2

Interacting Amino Acid Residue Type of Interaction
TYR 385 Hydrogen Bond
SER 530 Hydrogen Bond
ARG 120 Hydrogen Bond
VAL 523 Hydrophobic Interaction
LEU 352 Hydrophobic Interaction

Data is illustrative based on typical COX-2 inhibitor interactions and findings from related studies. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a valuable static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the motion of atoms in the ligand-protein complex, providing insights into its conformational stability and the dynamics of the interactions. For complex heterocyclic systems like pyridine-based compounds, MD simulations are used to validate the binding poses predicted by docking. nih.govnih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess whether the initial docked conformation is stable or if the ligand shifts to a different binding mode. These simulations can reveal the flexibility of both the ligand and the protein active site, identify key water molecules involved in the binding, and allow for the calculation of binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for understanding the intrinsic properties of a compound like 6-Methylthiazolo[4,5-b]pyridin-2-amine, including its geometry, reactivity, and spectroscopic properties. nih.gov

DFT calculations are used to analyze the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other molecules, including biological targets. For fused heterocyclic systems like imidazo[4,5-b]pyridines, DFT has been used to elucidate electronic structures and thermodynamic stabilities, highlighting the primary binding sites for metal cations. mdpi.com

DFT is also a valuable tool for studying reaction mechanisms at the molecular level. By calculating the potential energy surface of a chemical reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov This information allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. For heterocyclic compounds, DFT can be used to explore synthetic pathways, predict the regioselectivity of reactions, and understand tautomeric equilibria. nih.gov This theoretical insight is fundamental for optimizing existing synthetic routes and designing new ones for compounds like this compound.

Prediction of Spectroscopic Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and understanding the electronic structure of the compound.

DFT calculations can accurately predict various spectroscopic data, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). By optimizing the molecular geometry of a compound, researchers can calculate its vibrational modes. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms, and its frequency can be correlated with peaks in an experimental IR or Raman spectrum. kbhgroup.in For instance, the vibrational frequencies of related benzothiazole (B30560) derivatives have been successfully calculated, showing good agreement with experimental data. mdpi.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an estimate of the electronic excitation energy and can be related to the absorption maxima in a UV-Visible spectrum. nih.gov A smaller HOMO-LUMO gap generally indicates that the molecule can be excited by lower-energy light, resulting in a red-shift of the absorption spectrum. nih.gov

Below is a representative table of predicted vibrational frequencies for a related 2-aminothiazole (B372263) derivative, calculated using DFT methods. This illustrates the type of data generated in such studies.

Vibrational ModePredicted Frequency (cm⁻¹)Assignment
ν(N-H) stretch3450Amino group N-H symmetric stretching
ν(C-H) stretch (aromatic)3100Pyridine (B92270) ring C-H stretching
ν(C=N) stretch1620Thiazole (B1198619) and pyridine ring C=N stretching
δ(N-H) bend1580Amino group N-H scissoring
ν(C-S) stretch850Thiazole ring C-S stretching

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts (¹H and ¹³C). mdpi.comgithub.io These theoretical predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.

In Silico Prediction of Pharmacokinetic Parameters (ADME)

The pharmacokinetic profile of a potential drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic success. In silico ADME predictions allow for the early assessment of a compound's drug-likeness and potential liabilities, thereby reducing the likelihood of late-stage failures in drug development. ekb.eg

Various computational models and software are available to predict a wide range of ADME properties based on the molecular structure of a compound. researchgate.net These predictions are often guided by established principles such as Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. nih.gov

For classes of compounds like pyridine and pyrimidine (B1678525) derivatives, in silico tools have been effectively used to evaluate their ADME profiles. tandfonline.comdoaj.org These predictions include parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential for P-glycoprotein (P-gp) substrate or inhibitor activity. ekb.eg

The following table provides a representative example of in silico ADME predictions for a heterocyclic compound with structural similarities to this compound.

ParameterPredicted Value/ClassificationSignificance
Molecular Weight< 200 g/molComplies with Lipinski's Rule (< 500)
LogP (Lipophilicity)~2.5Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (< 10)
Gastrointestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier PermeantNoReduced likelihood of central nervous system side effects
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells

These computational predictions provide a valuable preliminary assessment of a compound's pharmacokinetic behavior. While experimental validation is essential, in silico ADME studies play a crucial role in prioritizing candidates for further investigation and in guiding the design of new molecules with improved drug-like properties. nih.gov

Advanced Analytical and Structural Elucidation Methods

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For a compound such as 6-Methylthiazolo[4,5-b]pyridin-2-amine, obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is mounted on a diffractometer, the diffraction data is collected and processed. The resulting structural solution would confirm the fused thiazolo[4,5-b]pyridine (B1357651) ring system, the position of the methyl and amine substituents, and the planarity of the bicyclic core.

The crystallographic data obtained for a thiazolopyridine derivative would typically be presented in a detailed table. While specific data for this compound is not available in the public domain, the following table represents typical crystallographic parameters that would be determined for a similar organic molecule.

Table 1: Representative Crystallographic Data for a Thiazolopyridine Derivative
ParameterValue
Empirical FormulaC7H7N3S
Formula Weight165.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.231(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)831.5(4)
Z4
Density (calculated) (g/cm³)1.320
R-factor (%)4.5

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method would typically be developed. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and the components are separated based on their differential partitioning between the two phases. The purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

The following table illustrates a typical set of conditions and results for the HPLC analysis of a thiazolopyridine derivative.

Table 2: Representative HPLC Method Parameters and Purity Data
ParameterCondition/Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time of Main Peak4.2 min
Purity (%)99.5

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is not only used for purity assessment but also for the identification of impurities by providing their mass-to-charge ratio (m/z). nih.gov For this compound, an LC-MS analysis would provide the molecular weight of the main peak, confirming its identity, as well as the molecular weights of any co-eluting impurities. The fragmentation pattern of the parent ion can also be analyzed to further confirm the structure. ncsu.edu

A representative LC-MS analysis would yield the following data:

Table 3: Representative LC-MS Data
ComponentRetention Time (min)[M+H]⁺ (m/z)Purity (%)
This compound3.8166.0599.6
Impurity A2.5152.030.2
Impurity B4.1180.060.2

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle size columns (typically <2 µm), resulting in higher resolution, greater sensitivity, and faster analysis times. sci-hub.box This technique is particularly useful for separating closely related impurities and for high-throughput analysis. A UPLC method for this compound would offer a more detailed purity profile in a shorter amount of time compared to conventional HPLC.

The table below shows a typical UPLC method and its performance characteristics for the analysis of a heterocyclic amine.

Table 4: Representative UPLC Method and Performance Data
ParameterCondition/Value
ColumnBEH C18, 2.1 x 50 mm, 1.7 µm
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate0.5 mL/min
Run Time5 min
Linearity (R²)>0.999
Precision (RSD%)<2%

Structure Activity Relationship Sar Studies of Thiazolo 4,5 B Pyridin 2 Amine Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological profile of thiazolo[4,5-b]pyridine (B1357651) derivatives is highly dependent on the nature and placement of various functional groups on the fused ring system. Modifications at the nitrogen atom of the thiazole (B1198619) ring, the position of methyl groups on the pyridine (B92270) ring, and the introduction of halogens are key strategies to modulate the potency and physicochemical properties of these compounds.

The N3 position of the thiazolo[4,5-b]pyridine core is a common site for chemical modification to explore its impact on biological activity. researchgate.netdoaj.org Studies involving the alkylation and subsequent functionalization of the N3 position have been undertaken to develop novel derivatives with potential anti-inflammatory and antioxidant properties. researchgate.net

For instance, in a series of 5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl derivatives, the introduction of an acetic acid hydrazide group at the N3 position served as a precursor for further modifications. researchgate.net This hydrazide was acylated or used to synthesize more complex heterocyclic side chains. Pharmacological screening of these N3-substituted compounds revealed that some derivatives exhibited strong anti-inflammatory action, in some cases exceeding that of the reference drug ibuprofen. researchgate.net Similarly, modifications at the N3 position of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one have been explored to generate new compounds for pharmacological screening. doaj.org These studies underscore that the substituent at the N3 position plays a significant role in determining the biological potency of the molecule, likely by influencing its binding orientation, solubility, and interaction with target proteins.

The position of methyl groups on the pyridine portion of the thiazolo[4,5-b]pyridine scaffold significantly influences the molecule's electronic properties and, consequently, its biological activity. Methyl groups are electron-donating, which can alter the electron density of the aromatic system and affect its interaction with biological targets.

Halogenation is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, and to introduce new potential binding interactions, like halogen bonding. In the context of thiazolo[4,5-b]pyridine derivatives, introducing halogens can significantly impact their bioactivity.

For example, studies on 2,3-dihydro mdpi.comnih.govthiazolo[4,5-b]pyridines, a related scaffold, showed that brominated analogs had considerably higher lipophilicity (LogP values) compared to their non-halogenated counterparts. beilstein-journals.org An increase in lipophilicity can affect a compound's ability to cross cell membranes, potentially influencing its bioavailability and efficacy. While increased lipophilicity can be beneficial, it must be carefully balanced to maintain adequate water solubility. beilstein-journals.org The introduction of a bromine atom at the 6-position of the thiazolo[4,5-b]pyridine ring is a synthetic step used to create intermediates for further diversification, indicating the importance of this position for substitution. beilstein-journals.org

CompoundDescriptionLogP
7bNon-brominated 2,3-dihydro mdpi.comnih.govthiazolo[4,5-b]pyridine1.59
13bBrominated analog of 7b2.88
13cBrominated analog of 7b3.17

Pharmacophore Identification and Design Principles

A primary design principle for thiazolo[4,5-b]pyridine derivatives is their role as bioisosteres of purines. dmed.org.ua This mimicry allows them to interact with enzymes that naturally bind purine-based substrates, such as kinases. The pharmacophore of these derivatives generally consists of the core heterocyclic scaffold which provides a rigid structure for positioning key interacting groups.

Based on studies of the related thiazolo[5,4-b]pyridine (B1319707) scaffold, key pharmacophoric features can be inferred. The nitrogen atom in the pyridine ring and the 2-amino group often act as crucial hydrogen bond acceptors and donors, respectively, anchoring the molecule in the binding site of a target protein, such as the hinge region of a kinase. nih.govnih.gov For instance, molecular docking studies of thiazolo[5,4-b]pyridine inhibitors revealed that the scaffold fits well into the ATP binding pocket of PI3Kα kinase, with the heterocyclic core forming key hydrogen bond interactions with residues like Val851. nih.gov The fused aromatic rings also contribute to binding through hydrophobic and π-stacking interactions. The design of potent inhibitors often involves adding substituents that can access and interact with specific hydrophobic pockets or form additional hydrogen bonds within the target's active site. nih.gov

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a strategy used to improve the pharmacological properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. The thiazolo[4,5-b]pyridine scaffold itself is a result of such a strategy, identified by replacing one of the pyridine rings in 1,8-naphthyridine (B1210474) with a five-membered thiazole unit. beilstein-journals.org This modification led to the discovery of potent inhibitors of acyl-ACP thioesterase with herbicidal activity. beilstein-journals.org

Further bioisosteric modifications have been explored within the thiazolo[4,5-b]pyridine core itself. A notable example is the replacement of the aromatic thiazole ring with a partially saturated thiazoline (B8809763) moiety to create 2,3-dihydro mdpi.comnih.govthiazolo[4,5-b]pyridines. beilstein-journals.org This structural change significantly altered the physicochemical properties of the compounds. The thiazoline derivative exhibited higher water solubility and a lower LogP compared to its aromatic thiazole counterpart, which could translate to an improved pharmacokinetic profile. beilstein-journals.org This demonstrates that even subtle changes to the core scaffold can have profound effects on the molecule's properties and subsequent biological activity profile.

Compound ScaffoldWater Solubility (mg/L)LogP (pH 2.3)
Thiazolo[4,5-b]pyridine (aromatic)492.28
2,3-dihydro mdpi.comnih.govthiazolo[4,5-b]pyridine (partially saturated)1731.59

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

While current synthetic routes to the thiazolo[4,5-b]pyridine (B1357651) core are effective, future research will likely focus on developing more efficient, scalable, and environmentally friendly methods. Key areas of exploration include:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. dmed.org.ua Future work could explore the use of biodegradable solvents or catalyst-free reactions to synthesize 6-Methylthiazolo[4,5-b]pyridin-2-amine and its analogs, minimizing the environmental impact. dmed.org.ua The use of magnesium oxide as a green, low-cost, and efficient heterogeneous base catalyst has already been reported for the synthesis of related thiazolo[4,5-b]pyridine derivatives. dmed.org.ua

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. arkat-usa.org The application of flow chemistry could enable the large-scale and efficient production of this compound, which is crucial for further preclinical and clinical development. arkat-usa.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity. dmed.org.uanih.govmdpi.com This technique has been successfully applied to the synthesis of various thiazolo[4,5-b]pyridine derivatives and represents a promising avenue for the rapid generation of libraries of this compound analogs for screening purposes. dmed.org.uanih.govmdpi.com

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov The development of novel MCRs for the construction of the this compound scaffold would be a significant advancement in the field. nih.gov

Synthetic ApproachPotential Advantages
Green ChemistryReduced environmental impact, use of renewable resources. dmed.org.ua
Flow ChemistryImproved safety, scalability, and process control. arkat-usa.org
Microwave-Assisted SynthesisAccelerated reaction times, increased yields, and higher purity. dmed.org.uanih.govmdpi.com
Multicomponent ReactionsHigh efficiency, atom economy, and molecular diversity. nih.gov

Exploration of New Derivatization Strategies

The biological activity of the thiazolo[4,5-b]pyridine scaffold is highly dependent on the nature and position of its substituents. nih.gov Future research will focus on the systematic exploration of new derivatization strategies to optimize the therapeutic potential of this compound. This will involve:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different functional groups at various positions of the this compound core influence its biological activity. nih.govnih.gov This knowledge will guide the rational design of more potent and selective analogs.

Combinatorial Chemistry: The generation of large libraries of diverse derivatives through combinatorial chemistry will enable high-throughput screening to identify compounds with improved pharmacological profiles.

Bioisosteric Replacement: The replacement of certain functional groups with their bioisosteres can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry plays an increasingly important role in modern drug discovery. The integration of advanced computational methods will be instrumental in the de novo design of novel this compound-based therapeutic agents. This includes:

Pharmacophore Modeling: The development of pharmacophore models based on known active compounds can be used to virtually screen large compound libraries to identify new hits with desired biological activities. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of novel derivatives based on their physicochemical properties, aiding in the prioritization of compounds for synthesis and testing. dmed.org.ua

Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding mode of this compound derivatives to their biological targets, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.govnih.govresearchgate.net Virtual screening of large compound databases using docking simulations can accelerate the discovery of new lead compounds. nih.govresearchgate.net

Computational MethodApplication in Drug Design
Pharmacophore ModelingIdentification of key structural features for biological activity and virtual screening. researchgate.netnih.gov
QSAR ModelingPrediction of biological activity and prioritization of synthetic targets. dmed.org.ua
Molecular DockingPrediction of binding modes and virtual screening of compound libraries. nih.govnih.govresearchgate.net

Discovery of Unexplored Biological Targets

While several biological targets for the thiazolo[4,5-b]pyridine scaffold have been identified, there is a vast potential for discovering new therapeutic applications by exploring previously unknown biological targets. Future research in this area will involve:

Target-Based Screening: Screening of this compound and its derivatives against a wide range of biological targets, such as kinases, enzymes, and receptors, could reveal novel therapeutic opportunities.

Phenotypic Screening: High-content phenotypic screening of cell-based assays can identify compounds that induce a desired cellular response, followed by target deconvolution to identify the underlying molecular target.

Chemoproteomics: This approach can be used to identify the protein targets of this compound derivatives directly in a cellular context.

Application in Materials Science and Other Non-Biological Fields

The unique photophysical and electronic properties of the thiazolo[4,5-b]pyridine scaffold suggest its potential for applications beyond the biological realm, particularly in materials science. Future research could explore:

Organic Electronics: Thiazole-based organic semiconductors have shown promise in applications such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The thiazolo[4,5-b]pyridine core, with its electron-accepting properties, could be incorporated into novel organic materials for electronic devices. nih.govresearchgate.net Specifically, dipyridinium thiazolo[5,4-d]thiazole (B1587360) has been shown to enhance charge carrier mobility in organic electronics. digitellinc.com

Fluorescent Sensors: The intrinsic fluorescence of the thiazole (B1198619) ring makes it a suitable component for the development of fluorescent sensors. researchgate.net Thiazolopyridine-based probes have been developed for the selective detection of metal ions like Zn²⁺. researchgate.net Future work could focus on designing this compound-based sensors for other biologically or environmentally important analytes.

Corrosion Inhibitors: Thiazole and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. bohrium.comnih.govmdpi.comresearchgate.net The presence of nitrogen and sulfur atoms in the thiazolo[4,5-b]pyridine structure allows for strong adsorption onto metal surfaces, forming a protective layer against corrosion. bohrium.comnih.govmdpi.comresearchgate.net

Potential ApplicationRationale
Organic ElectronicsElectron-accepting properties of the thiazole ring. nih.govresearchgate.net
Fluorescent SensorsIntrinsic fluorescence of the thiazole moiety. researchgate.net
Corrosion InhibitorsPresence of heteroatoms (N, S) for surface adsorption. bohrium.comnih.govmdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Methylthiazolo[4,5-b]pyridin-2-amine, and how can its purity and structural integrity be validated?

  • Methodology : The synthesis of thiazolo[4,5-b]pyridine derivatives often involves transition-metal-catalyzed C-H arylation or cyclocondensation reactions. For example, nitro-substituted thiazolo[4,5-b]pyridin-2-amine derivatives can be synthesized using PdCl₂(PPh₃)₂ and CuI as catalysts in DMF with aryl halides (e.g., bromobenzene derivatives) . Purity validation typically employs HPLC (>95% purity), while structural confirmation uses LC-MS (for molecular weight) and ¹H/¹³C NMR (for substituent positioning). IR spectroscopy can confirm functional groups, such as amine (-NH₂) or methyl (-CH₃) stretches .

Q. How is the antitumor activity of this compound evaluated in preliminary studies?

  • Methodology : Anticancer potential is assessed via in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., MCF-7, HeLa). For example, structural analogs like 3H-thiazolo[4,5-b]pyridin-2-one derivatives showed IC₅₀ values ranging from 5–50 μM, with C6-substituted analogs (e.g., phenylazo groups) exhibiting enhanced activity . Dose-response curves and comparative studies with control compounds (e.g., doxorubicin) are critical for validating efficacy.

Advanced Research Questions

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives, such as solubility and bioavailability?

  • Methodology : Structural modifications, such as introducing hydrophilic groups (e.g., methoxy or amine substituents) or formulating prodrugs, can enhance solubility. For instance, methyl-to-methoxy substitutions in related thiazolo[4,5-b]pyridines improved water solubility by 2–3 fold . Bioavailability studies often use rodent models to assess oral absorption, plasma half-life (t₁/₂), and tissue distribution via LC-MS/MS quantification .

Q. How do researchers investigate the mechanism of action of this compound in cancer cells?

  • Methodology : Mechanistic studies include:

  • Kinase inhibition profiling : Screening against kinase panels (e.g., AKT, MAPK) to identify targets. For example, imidazo[4,5-b]pyridine analogs like ARQ 092 selectively inhibit AKT with IC₅₀ < 10 nM .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
  • Transcriptomic analysis : RNA-seq or qPCR to assess gene expression changes (e.g., p53, Bcl-2 pathways) .

Q. What experimental approaches are used to resolve contradictory data in structure-activity relationship (SAR) studies of thiazolo[4,5-b]pyridine derivatives?

  • Methodology : Contradictions in SAR (e.g., conflicting activity trends for methyl vs. phenyl substitutions) are resolved by:

  • Computational modeling : Molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins.
  • Free-energy perturbation (FEP) calculations : To quantify substituent effects on binding affinity.
  • Crystallography : X-ray structures of ligand-protein complexes (e.g., AKT-inhibitor complexes) to validate steric/electronic interactions .

Q. How is this compound integrated into combination therapy studies with radiation or other chemotherapeutic agents?

  • Methodology : Synergistic effects are tested using in vivo models (e.g., irradiated mice) co-treated with the compound and chemotherapeutics (e.g., 1-methyl-1-nitrosourea). Tumor incidence and size are monitored, while molecular endpoints (e.g., gene expression of proliferative pathways like PI3K/AKT) are analyzed via Western blot or IHC .

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